

A Technical Guide to 3,4-Dimethylbenzenesulfonyl Chloride (CAS 2905-30-8)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dimethylbenzenesulfonyl chloride

Cat. No.: B1333927

[Get Quote](#)

This document serves as an in-depth technical guide on **3,4-Dimethylbenzenesulfonyl chloride**, a key organic intermediate for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, spectroscopic profile, synthesis, reactivity, and safety protocols.

Chemical and Physical Properties

3,4-Dimethylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound. The presence of the reactive sulfonyl chloride group makes it a valuable electrophile for introducing the 3,4-dimethylbenzenesulfonyl moiety into various molecules. Its key physical and chemical data are summarized below.

Property	Data	Reference(s)
CAS Number	2905-30-8	[1] [2] [3]
Molecular Formula	C ₈ H ₉ ClO ₂ S	[1] [4] [5]
Molecular Weight	204.67 g/mol	[4] [5]
IUPAC Name	3,4-dimethylbenzene-1-sulfonyl chloride	[1]
Synonyms	3,4-Dimethylphenylsulfonyl chloride, o-Xylene-4-sulfonyl chloride	[3]
Physical Form	Solid	[6]
Melting Point	118-120 °C (lit.)	[5]
Boiling Point	295.6 °C at 760 mmHg	
Solubility	Soluble in many organic solvents; reacts with water and alcohols.	

Spectroscopic Profile

While full experimental spectra are not widely published in public databases, they may be available from commercial suppliers.[\[2\]](#) The expected spectroscopic characteristics based on the compound's structure are detailed below.

Table 2.1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment Description
~ 7.8-8.0	d	Aromatic H ortho to -SO ₂ Cl group
~ 7.6-7.8	s	Aromatic H between two methyl groups
~ 7.3-7.5	d	Aromatic H ortho to a methyl group
~ 2.4	s	Singlet for one -CH ₃ group

| ~ 2.3 | s | Singlet for the other -CH₃ group |

Table 2.2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

Predicted Chemical Shift (δ) ppm	Assignment Description
~ 145-150	Aromatic C attached to -SO ₂ Cl
~ 135-145	Aromatic C's attached to methyl groups
~ 125-135	Aromatic CH carbons

| ~ 19-21 | Methyl carbons (-CH₃) |

Table 2.3: Key FTIR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
~ 1370-1390	Strong	Asymmetric S=O stretch
~ 1170-1190	Strong	Symmetric S=O stretch
~ 810-840	Medium	C-H out-of-plane bend (Aromatic)

| ~ 550-600 | Medium | C-S stretch |

Table 2.4: Predicted Mass Spectrometry Data

m/z Value	Proposed Fragment/Ion	Notes
204/206	[M] ⁺	Molecular ion peak with a ~3:1 ratio, characteristic of a single chlorine atom.
169	[M-Cl] ⁺	Loss of chlorine atom, a common fragmentation pathway.

| 105 | [C₈H₉]⁺ | Dimethyl tropylum or related cation. |

Synthesis and Experimental Protocols

3,4-Dimethylbenzenesulfonyl chloride is typically synthesized via the chlorosulfonation of o-xylene. The following sections provide a representative workflow and detailed experimental protocols for its synthesis and a key subsequent reaction.

Diagram 1: General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3,4-Dimethylbenzenesulfonyl chloride**.

Representative Protocol for Synthesis

This protocol is adapted from established methods for preparing substituted benzenesulfonyl chlorides.

- Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
- Reaction: The flask is charged with chlorosulfonic acid (approx. 4-5 molar equivalents) and cooled in an ice-water bath to 0-5 °C.
- Addition: o-Xylene (1 molar equivalent) is added dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
- Stirring: After the addition is complete, the mixture is stirred at room temperature for 2-3 hours until the evolution of HCl gas subsides.
- Work-up: The reaction mixture is poured slowly and carefully onto a stirred mixture of crushed ice and water.
- Isolation: The precipitated white solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
- Drying: The crude product is dried, for instance, by pressing on a porous plate or drying in a vacuum desiccator over a suitable desiccant. The crude material can often be used directly or recrystallized from a suitable solvent like benzene or hexane if higher purity is required.

Representative Protocol for Sulfonamide Synthesis

This protocol illustrates the primary use of **3,4-Dimethylbenzenesulfonyl chloride** in forming a sulfonamide bond, a cornerstone reaction in drug development.[\[7\]](#)

- Setup: A round-bottom flask is charged with a primary or secondary amine (1 molar equivalent), a suitable solvent (e.g., dichloromethane or THF), and a base such as triethylamine or pyridine (1.5-2 molar equivalents).
- Cooling: The mixture is cooled to 0 °C in an ice bath.
- Addition: A solution of **3,4-Dimethylbenzenesulfonyl chloride** (1.1 molar equivalents) in the same solvent is added dropwise to the stirred amine solution.
- Reaction: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

- Work-up: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
- Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Applications

The chemistry of **3,4-Dimethylbenzenesulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom. It readily reacts with a wide range of nucleophiles.

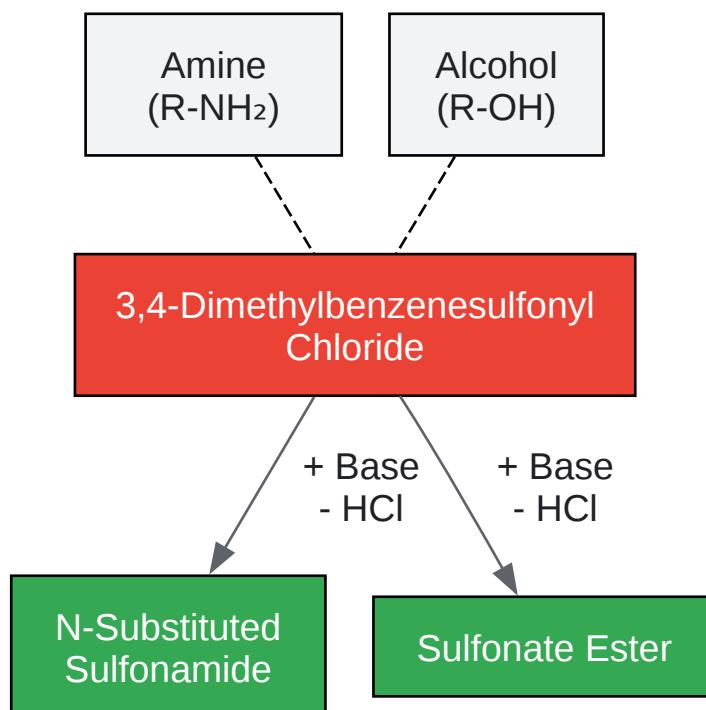


Diagram 2: Key Reactions of 3,4-Dimethylbenzenesulfonyl Chloride

[Click to download full resolution via product page](#)

Caption: Primary reaction pathways for **3,4-Dimethylbenzenesulfonyl chloride** with nucleophiles.

- **Sulfonamide Formation:** Its most significant application is the reaction with primary and secondary amines to yield sulfonamides. The sulfonamide functional group is a prevalent scaffold in medicinal chemistry, found in a wide range of therapeutic agents including antibiotics, diuretics, and anticonvulsants.[8]
- **Sulfonate Ester Formation:** Reaction with alcohols produces sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making them useful intermediates in multi-step organic synthesis.
- **Applications in Drug Discovery:** The 3,4-dimethylphenyl group can be used to probe steric and electronic interactions within a biological target's binding pocket. Modifying lead compounds with this group can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Safety and Handling

3,4-Dimethylbenzenesulfonyl chloride is a corrosive and moisture-sensitive chemical that requires careful handling.

Table 5.1: GHS Hazard Information

Category	Code	Statement
Pictogram	GHS05	Corrosion
Signal Word	Danger	
Hazard Statement	H314	Causes severe skin burns and eye damage.
Precautionary	P260	Do not breathe dust/fume/gas/mist/vapours/spray.
Precautionary	P280	Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary	P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| Precautionary | P310 | Immediately call a POISON CENTER/doctor. |

- **Handling:** All manipulations should be performed in a well-ventilated chemical fume hood. Handlers must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to moisture.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching procedures should be performed with caution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dimethylbenzenesulfonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2905-30-8|3,4-Dimethylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. 3,4-Dimethylbenzenesulfonyl chloride, 98% | Fisher Scientific [fishersci.ca]
- 4. 2905-30-8 Cas No. | 3,4-Dimethyl-benzenesulfonyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. 3,4-Dimethyl-benzenesulfonyl chloride | CAS: 2905-30-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 3,4-Dimethylbenzenesulfonyl chloride | 2905-30-8 [sigmaaldrich.com]
- 7. cbijournal.com [cbijournal.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [A Technical Guide to 3,4-Dimethylbenzenesulfonyl Chloride (CAS 2905-30-8)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333927#3-4-dimethylbenzenesulfonyl-chloride-cas-number-2905-30-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com